

# Evaluating Kinase Inhibition Potency: A Comparative Guide to Known Standards

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## Compound of Interest

Compound Name: 4-Amino-3,5-difluoropyridin-2-ol

Cat. No.: B566596

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of well-established kinase inhibitors, serving as a valuable resource for evaluating new chemical entities. The included data, presented in a clear and accessible format, is supported by a detailed experimental protocol for a standard kinase inhibition assay.

## Comparative Potency of Standard Kinase Inhibitors

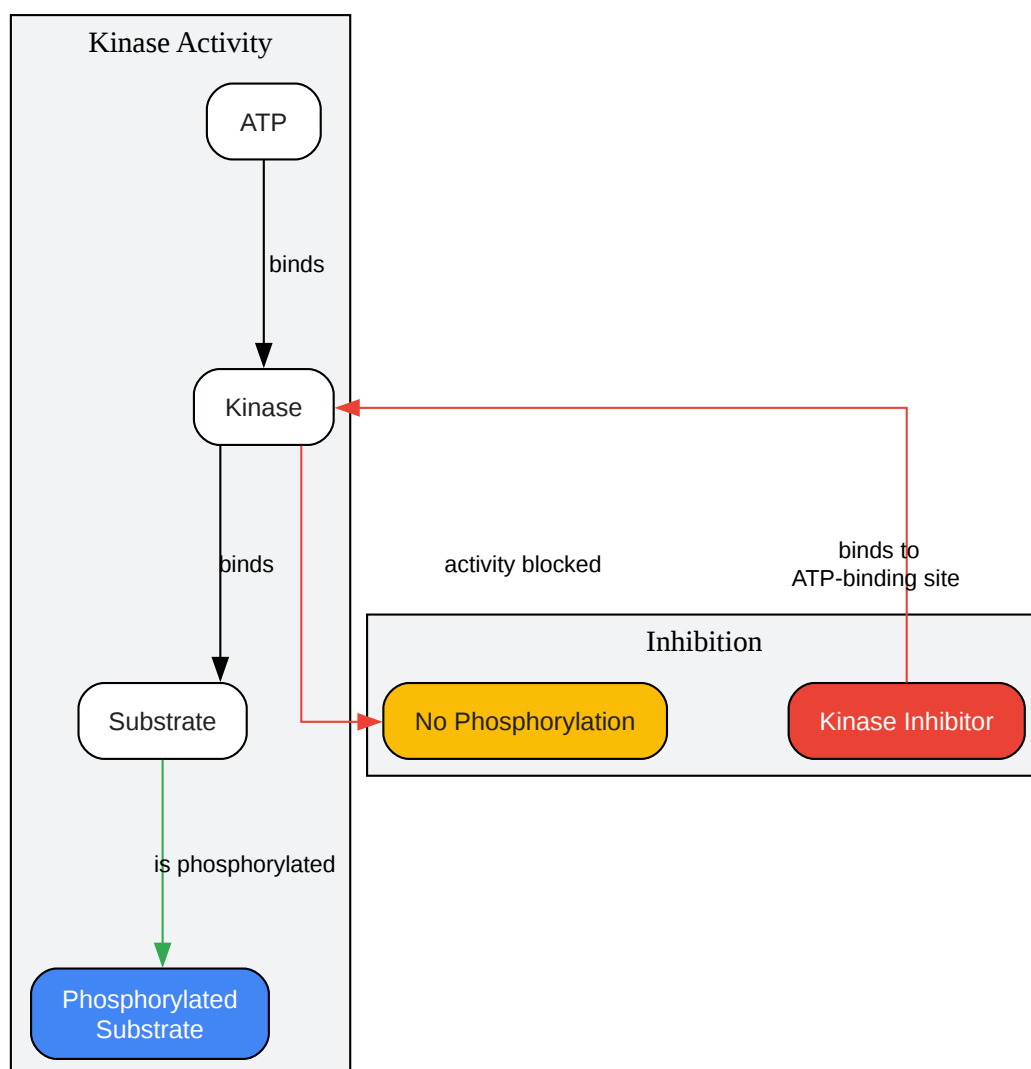
The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of four widely used kinase inhibitors against a panel of common kinases. Lower IC<sub>50</sub> values indicate higher potency.

Kinase Target	Staurosporine IC50 (nM)	Bosutinib IC50 (nM)	Dasatinib IC50 (nM)	Vandetanib IC50 (nM)
Abl	-	32.4 ± 24	<0.45	-
c-Kit	-	-	<30	>10,000
EGFR	-	-	-	500
p60v-src	6	40.5 ± 19.5 pM	0.5[1]	-
PKA	7	-	-	-
PKCα	2[2]	-	-	-
PKCγ	5[2]	-	-	-
PKCη	4[2]	-	-	-
PDGFRβ	-	-	<30	1100
VEGFR2	-	-	-	40[3]
VEGFR3	-	-	-	110[3]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

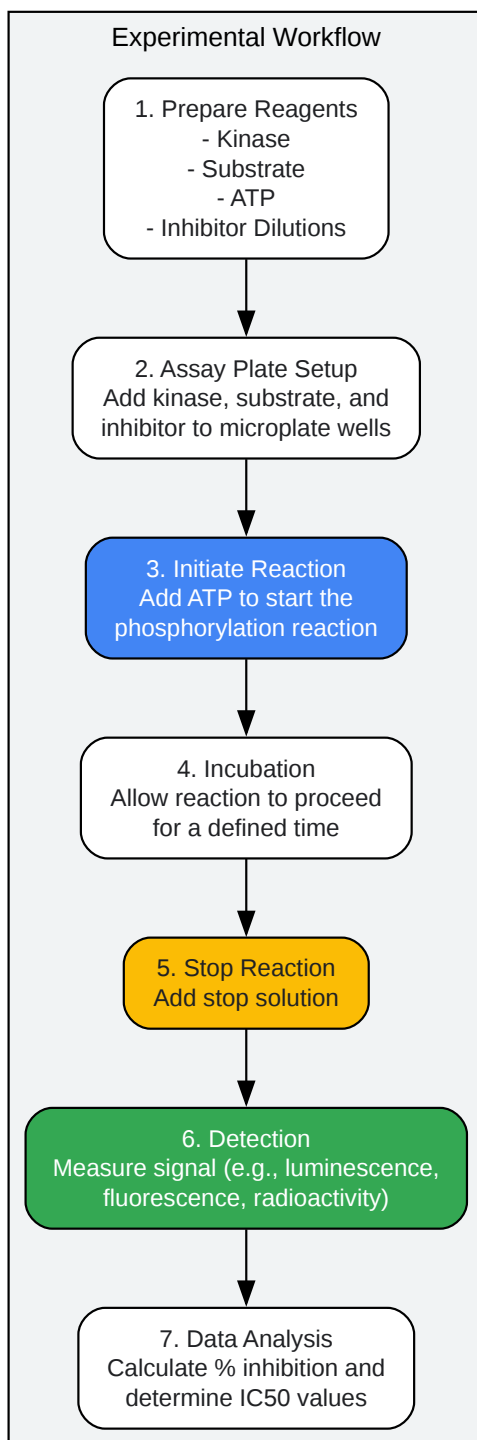
## Understanding the Mechanism and Workflow

To better visualize the process of kinase inhibition and the experimental procedures involved, the following diagrams illustrate the general mechanism of action and a typical workflow for determining inhibitor potency.



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Caption: General mechanism of competitive kinase inhibition.



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## References

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